

# Spectroscopic and Synthetic Profile of Methyl 4-hydroxybut-2-ynoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 4-hydroxybut-2-ynoate

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This technical guide provides a detailed overview of the spectroscopic properties and synthesis of **Methyl 4-hydroxybut-2-ynoate** ( $C_5H_6O_3$ , Molar Mass: 114.10 g/mol ).<sup>[1]</sup> This document is intended to serve as a comprehensive resource, consolidating available data to support research and development activities involving this compound.

## Spectroscopic Data

The following tables summarize the available spectroscopic data for **Methyl 4-hydroxybut-2-ynoate**. It should be noted that while proton NMR and infrared spectroscopy data are available, experimental carbon-13 NMR and mass spectrometry data are not readily found in publicly accessible databases.

### Table 1: $^1H$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment	Coupling Constant (J) Hz	Reference
3.79	singlet	3	OCH <sub>3</sub>	[2]	[2]
4.31	doublet	2	CH <sub>2</sub>	6	
5.57	triplet	1	OH	[2]	
Solvent: (CD <sub>3</sub> ) <sub>2</sub> SO					

## Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Functional Group
3410	O-H (alcohol)
2240	-C $\equiv$ C- (alkyne)
1715	C=O (ester)
Sample Preparation: Neat[2]	

## <sup>13</sup>C NMR Spectroscopy

Experimentally determined <sup>13</sup>C NMR data for **Methyl 4-hydroxybut-2-ynoate** is not readily available. However, based on the structure, five distinct carbon signals would be expected.

## Mass Spectrometry

Experimental mass spectrometry data for **Methyl 4-hydroxybut-2-ynoate** is not readily available. The molecular ion peak (M<sup>+</sup>) would be expected at an m/z of 114, corresponding to the molecular weight of the compound.[1]

## Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **Methyl 4-hydroxybut-2-ynoate**.

## Synthesis of Methyl 4-hydroxybut-2-ynoate

A documented synthesis of **Methyl 4-hydroxybut-2-ynoate** involves the carbomethoxylation of the Grignard reagent of a protected propargyl alcohol, followed by deprotection.<sup>[2]</sup>

Materials:

- Ethylmagnesium bromide in diethyl ether
- Tetrahydropyranyl derivative of propargyl alcohol
- Dry tetrahydrofuran (THF)
- Methyl chloroformate
- Anhydrous methanol
- Dowex 50 ion-exchange resin

Procedure:

- To a solution of ethylmagnesium bromide in diethyl ether, a solution of the tetrahydropyranyl derivative of propargyl alcohol in dry THF is added.<sup>[2]</sup>
- The resulting Grignard reagent is then treated with methyl chloroformate.
- The protecting group is removed by treatment with Dowex 50 resin in anhydrous methanol.<sup>[2]</sup>
- The solvent is removed under reduced pressure.
- The final product, **Methyl 4-hydroxybut-2-ynoate**, is purified by distillation.<sup>[2]</sup>

## Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., (CD<sub>3</sub>)<sub>2</sub>SO or CDCl<sub>3</sub>) in an NMR tube.

- **$^1\text{H}$  NMR Acquisition:** The  $^1\text{H}$  NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
- **$^{13}\text{C}$  NMR Acquisition:** The  $^{13}\text{C}$  NMR spectrum is typically acquired on the same instrument with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

#### Infrared (IR) Spectroscopy:

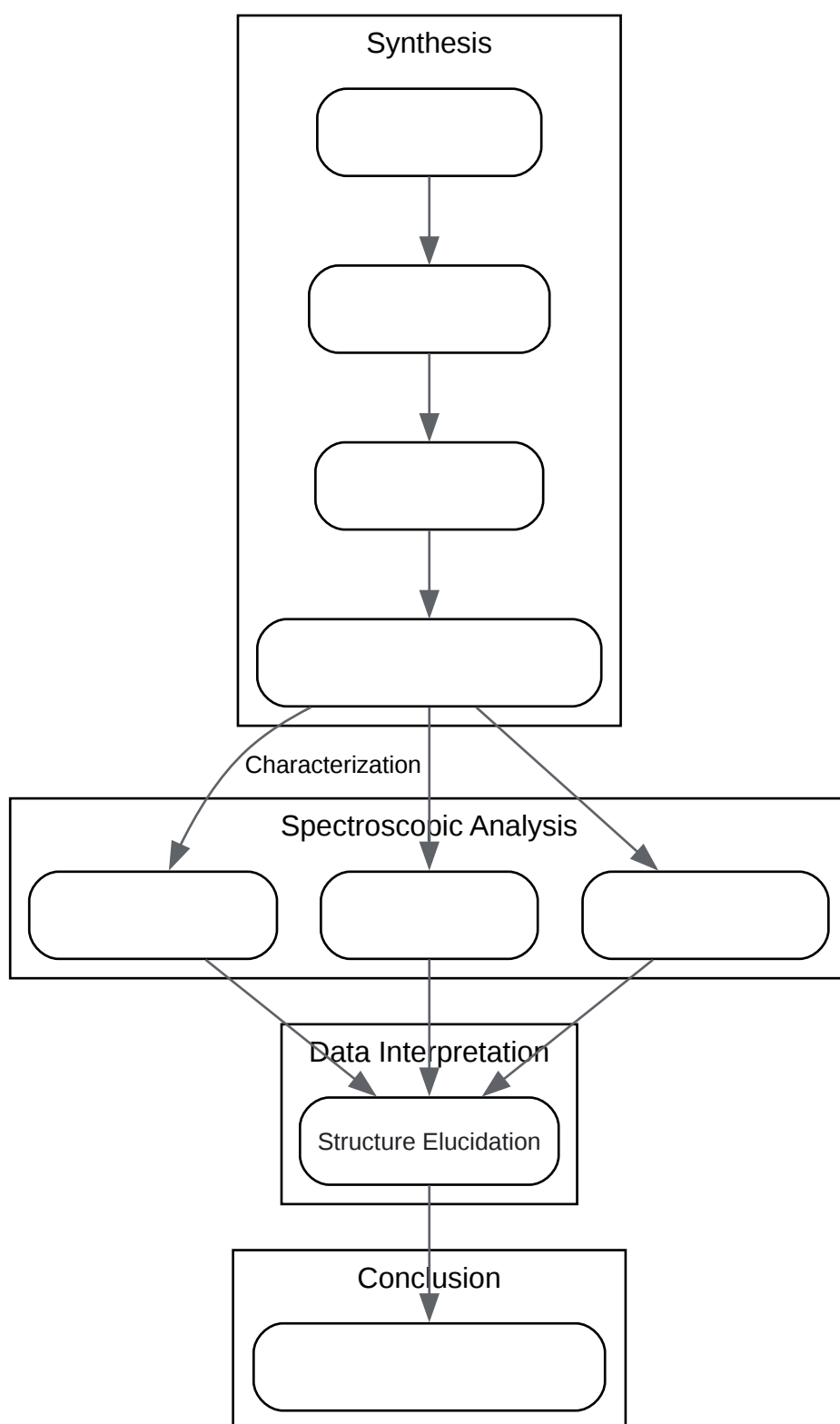
- **Sample Preparation:** For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- **Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data is typically presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

#### Mass Spectrometry (MS):

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).
- **Ionization:** The sample is introduced into the mass spectrometer and ionized, typically using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) and detected. The resulting mass spectrum shows the relative abundance of each ion.

## Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of an organic compound like **Methyl 4-hydroxybut-2-ynoate**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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## References

- 1. Methyl 4-hydroxybut-2-ynoate | C<sub>5</sub>H<sub>6</sub>O<sub>3</sub> | CID 325086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
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